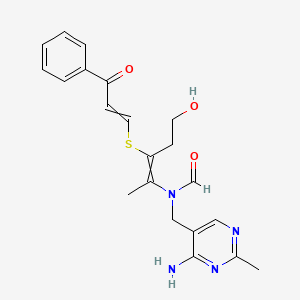
Vintiamol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vintiamol is a chemical compound with the molecular formula C21H24N4O3S and a molecular weight of 412.51 g/mol . It is known by its chemical name, N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-N-[4-hydroxy-1-methyl-2-[(3-oxo-3-phenyl-1-propenyl)thio]-1-butenyl]formamide . This compound is a tubulin inhibitor, which means it interferes with the function of tubulin, a protein that is essential for cell division .
Preparation Methods
The preparation of Vintiamol involves several synthetic routes. One of the primary methods includes the reaction of 4-amino-2-methyl-5-pyrimidinemethanol with 4-hydroxy-1-methyl-2-[(3-oxo-3-phenyl-1-propenyl)thio]-1-butenyl]formamide under specific reaction conditions . The reaction typically requires a solvent such as ethanol and is carried out at controlled temperatures to ensure the formation of the desired product .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of high-pressure reactors and continuous flow systems to increase yield and efficiency.
Chemical Reactions Analysis
Vintiamol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: this compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in the synthesis of other compounds.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur-containing compounds.
Substitution: this compound can undergo nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles, leading to a variety of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with sodium borohydride produces thiols.
Scientific Research Applications
Vintiamol has several scientific research applications across various fields:
Mechanism of Action
Vintiamol exerts its effects by inhibiting tubulin, a protein that is crucial for the formation of microtubules during cell division . By binding to tubulin, this compound prevents the polymerization of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism is particularly relevant in cancer cells, which rely on rapid cell division for tumor growth .
Comparison with Similar Compounds
Vintiamol can be compared with other tubulin inhibitors such as colchicine, vinblastine, and paclitaxel.
Colchicine: Like this compound, colchicine binds to tubulin and inhibits microtubule polymerization. colchicine is primarily used to treat gout and familial Mediterranean fever.
Vinblastine: Vinblastine also inhibits tubulin polymerization but is used clinically as a chemotherapeutic agent for various cancers, including Hodgkin’s lymphoma and testicular cancer.
Paclitaxel: Unlike this compound, paclitaxel stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest. Paclitaxel is widely used in the treatment of breast, ovarian, and lung cancers.
Properties
Molecular Formula |
C21H24N4O3S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(3-oxo-3-phenylprop-1-enyl)sulfanylpent-2-en-2-yl]formamide |
InChI |
InChI=1S/C21H24N4O3S/c1-15(25(14-27)13-18-12-23-16(2)24-21(18)22)20(8-10-26)29-11-9-19(28)17-6-4-3-5-7-17/h3-7,9,11-12,14,26H,8,10,13H2,1-2H3,(H2,22,23,24) |
InChI Key |
IYLXFMHBICTCPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SC=CC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















